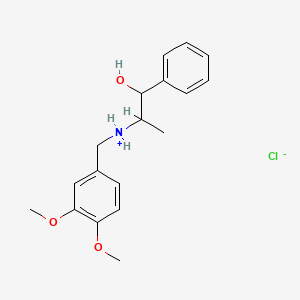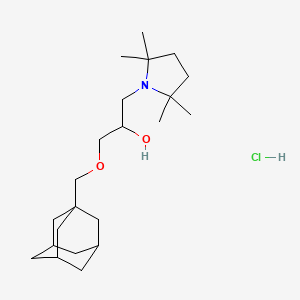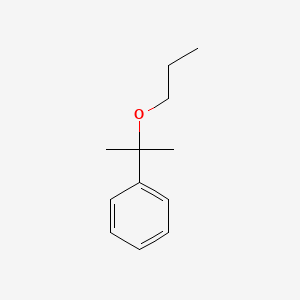
(1-Methyl-1-propoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1-propoxyethyl)benzene: is an organic compound with the molecular formula C12H18O . It is also known by its IUPAC name, 2-propoxypropan-2-ylbenzene . This compound is a member of the ether family and is characterized by the presence of a benzene ring substituted with a 1-methyl-1-propoxyethyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1-propoxyethyl)benzene typically involves the alkylation of benzene with 1-methyl-1-propoxyethanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and anhydrous conditions to facilitate the formation of the ether bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or aluminum chloride is common to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methyl-1-propoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid in the presence of a catalyst are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Methyl-1-propoxyethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of ether compounds on biological systems. It is also investigated for its potential therapeutic properties .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of (1-Methyl-1-propoxyethyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- (1-Methyl-1-ethoxyethyl)benzene
- (1-Methyl-1-butoxyethyl)benzene
- (1-Methyl-1-pentoxyethyl)benzene
Uniqueness: (1-Methyl-1-propoxyethyl)benzene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and solubility characteristics, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
24142-77-6 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-propoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H18O/c1-4-10-13-12(2,3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
PLWOFDYJSDGEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


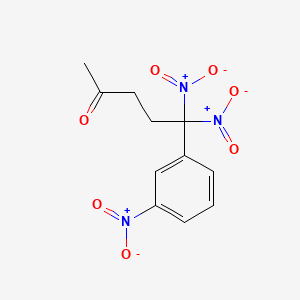
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)
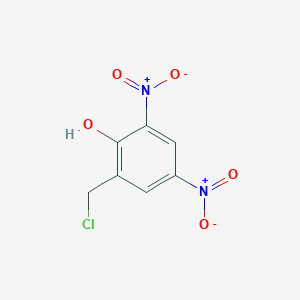

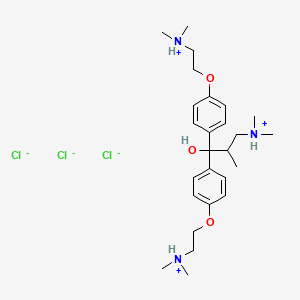

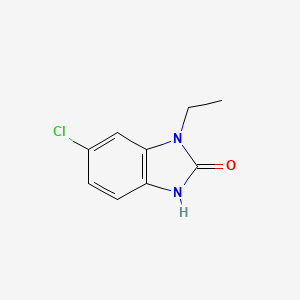
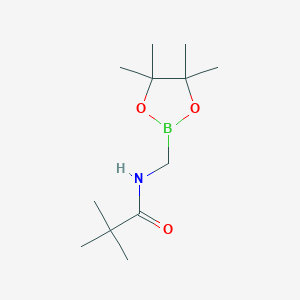
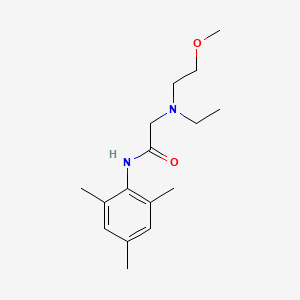
![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
